molecular formula C9H6BrN3 B2738089 5-Bromo-2-(pyridin-3-YL)pyrimidine CAS No. 1240594-99-3

5-Bromo-2-(pyridin-3-YL)pyrimidine

Cat. No. B2738089
CAS RN: 1240594-99-3
M. Wt: 236.072
InChI Key: DYDJFOKPOCYNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(pyridin-3-YL)pyrimidine is a chemical compound with the empirical formula C4H3BrN2 . It is a solid substance with a molecular weight of 158.98 . It has been used in the synthesis of various derivatives .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Other methods include reactions with amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(pyridin-3-YL)pyrimidine can be represented by the InChI string InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine has been involved in various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine is a solid substance with a melting point of 67-73 °C . Its molecular weight is 158.98 .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The compound is used in the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .

Biological Activities

The pyridine derivatives synthesized using 5-Bromo-2-(pyridin-3-YL)pyrimidine have been tested for various biological activities . For instance, their anti-thrombolytic, biofilm inhibition, and haemolytic activities have been investigated .

Antifungal Applications

Some derivatives of 5-Bromo-2-(pyridin-3-YL)pyrimidine have shown significant antifungal activity . Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% .

Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives

5-Bromo-2-(pyridin-3-YL)pyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

The compound is also used in the synthesis of 5-(phenylethynyl)pyrimidine via Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-(pyridin-3-YL)pyrimidine is not explicitly mentioned in the search results, pyrimidine derivatives have been developed as potent anticancer agents . The structure-activity relationship of these derivatives suggests that electron-withdrawing groups on the aryl moiety attached to both substituted and fused pyrimidine enhance the potency of novel small molecules as anticancer agents .

Safety and Hazards

5-Bromo-2-(pyridin-3-YL)pyrimidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, such as dust masks, eyeshields, and gloves, is advised .

Future Directions

Pyrimidine derivatives, including 5-Bromo-2-(pyridin-3-YL)pyrimidine, have shown promise as potent anticancer agents . Future research could focus on designing small molecules with a pyrimidine scaffold possessing more promising anticancer potential .

properties

IUPAC Name

5-bromo-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDJFOKPOCYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyridin-3-YL)pyrimidine

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